molecular formula C10H14N5O7P B13415202 Vidarabinemonophosphate

Vidarabinemonophosphate

Cat. No.: B13415202
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-DGPXGRDGSA-N
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Description

Adenosine phosphate is a nucleotide that plays a crucial role in various biological processes. It consists of the molecule adenosine, which is made up of adenine and ribose sugar, and one or more phosphate groups. Adenosine phosphate exists in several forms, including adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate, each differing by the number of phosphate groups attached. These compounds are essential for energy transfer, signal transduction, and cellular metabolism in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine phosphate can be synthesized through enzymatic reactions involving adenosine and inorganic phosphate. One common method involves the use of adenosine kinase and polyphosphate kinases in a multi-enzyme cascade system. This process allows for the efficient production of adenosine triphosphate from adenosine and polyphosphate under optimized conditions .

Industrial Production Methods

Industrial production of adenosine phosphate typically involves the use of living yeast cells. The cells are cultured under specific conditions to produce adenosine triphosphate, which is then extracted and purified for various applications. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Adenosine phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adenosine phosphate has numerous applications in scientific research:

Mechanism of Action

Adenosine phosphate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Adenosine phosphate is unique in its role as an energy carrier and signaling molecule. Similar compounds include:

Adenosine phosphate stands out due to its versatility and central role in various biological processes, making it indispensable in both research and practical applications.

Properties

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1

InChI Key

UDMBCSSLTHHNCD-DGPXGRDGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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